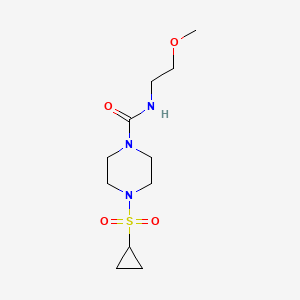![molecular formula C23H26N8O2 B2722858 1-ethyl-7-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 2034461-78-2](/img/structure/B2722858.png)
1-ethyl-7-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a triazole ring and a naphthyridine ring. Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . Naphthyridines are nitrogen-containing heterocyclic compounds that are structurally similar to quinolines .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole ring, for instance, can exist in two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Triazoles, for example, are known to participate in various reactions due to the presence of multiple nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For instance, triazoles are generally stable and can form hydrogen bonds due to the presence of nitrogen atoms .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
1-ethyl-7-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide and its derivatives have shown promising antibacterial and antifungal activities. Studies reveal that these compounds, through various synthetic modifications, have been effective against a range of microbial organisms. Compounds in this category have demonstrated the ability to inhibit the growth of specific bacteria and fungi, making them valuable in the field of antimicrobial research (El-Agrody et al., 2000) (Hassan, 2013) (Bhuiyan et al., 2006).
Anti-inflammatory and Analgesic Properties
Research indicates that certain derivatives of this compound exhibit significant anti-inflammatory and analgesic properties. These derivatives have been tested in various models and have shown efficacy in reducing inflammation and pain, highlighting their potential in developing new therapeutic agents for treating inflammatory and pain-related conditions (Di Braccio et al., 2014) (Grossi et al., 2005).
Anticonvulsant Activity
This compound and its derivatives have been investigated for their anticonvulsant activities. The findings suggest that these compounds can be effective in controlling seizures, making them a subject of interest for further development in the field of epilepsy treatment (Paronikyan et al., 2002).
Antitumor and Antioxidant Activities
Some derivatives of this compound have shown promising results in antitumor and antioxidant activities. These findings are crucial for the development of new cancer therapies and for understanding the compound's potential in combating oxidative stress in biological systems (Bialy & Gouda, 2011).
Antihypertensive and Cardiovascular Effects
Certain derivatives of this compound have been evaluated for their potential antihypertensive and cardiovascular effects. Studies have shown that these compounds can influence blood pressure and may have beneficial effects on cardiovascular health, making them interesting candidates for cardiovascular drug development (Bayomi et al., 1999) (Sato et al., 1980).
Mecanismo De Acción
Triazoles
are a class of compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Triazoles are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Quinoxalines
, on the other hand, are known to show broad-spectrum antibacterial activity . The presence of a piperazine subunit or its isosteres has been reported to enhance the antimicrobial activity of the fused triazoles ring systems .
Direcciones Futuras
Propiedades
IUPAC Name |
1-ethyl-7-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N8O2/c1-4-29-13-18(19(32)17-6-5-14(2)25-20(17)29)23(33)26-16-7-10-30(11-8-16)21-22-28-27-15(3)31(22)12-9-24-21/h5-6,9,12-13,16H,4,7-8,10-11H2,1-3H3,(H,26,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUVDYIXKQJBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3CCN(CC3)C4=NC=CN5C4=NN=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2722775.png)
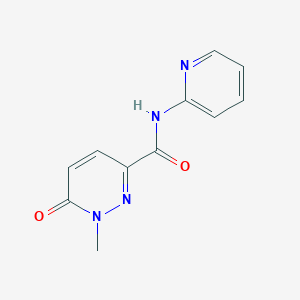

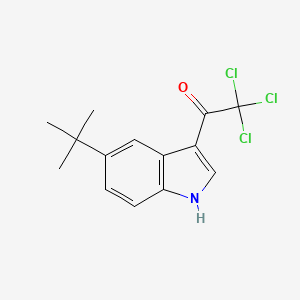
![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2722784.png)
![[6-(Methylthio)-4-pyrimidinyl]acetonitrile](/img/structure/B2722785.png)
![Tert-butyl 5-(chlorosulfonylmethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2722786.png)
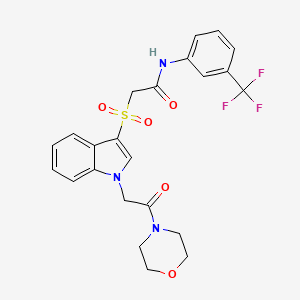

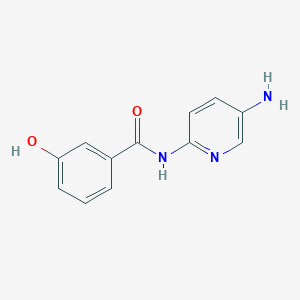
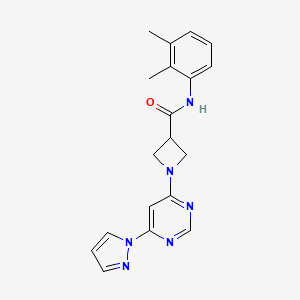
![1-(Thiophen-2-ylmethyl)-4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2722795.png)
![4-(4-ethylbenzyl)-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2722796.png)
